molecular formula C16H10Cl2N2O4 B2638883 2-(2,4-dichlorophenoxy)-N-(1,3-dioxoisoindolin-4-yl)acetamide CAS No. 391867-94-0

2-(2,4-dichlorophenoxy)-N-(1,3-dioxoisoindolin-4-yl)acetamide

Cat. No.: B2638883
CAS No.: 391867-94-0
M. Wt: 365.17
InChI Key: VMDPDDXJZKWPHG-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-N-(1,3-dioxoisoindolin-4-yl)acetamide is a synthetic chemical compound designed for research applications. Its structure integrates a 2,4-dichlorophenoxyacetamide moiety, a well-characterized scaffold known for its herbicidal activity as a synthetic auxin . This class of compounds mimics natural plant hormones like indole-3-acetic acid (IAA), inducing uncontrolled growth and senescence in susceptible broadleaf plants by disrupting normal auxin signaling pathways . The molecule is further functionalized with a 1,3-dioxoisoindoline group, a privileged structure in medicinal chemistry that often confers bioactivity and can improve physicochemical properties. This combination makes the compound a candidate for investigations in plant physiology, agrochemical research, and the development of novel auxin-type herbicides. Furthermore, the presence of the amide linker is significant in pharmaceutical research, as similar amide-based compounds are explored for their activity as potent and selective NR2B antagonists for neurological applications . Researchers can utilize this compound to study its mechanism of action, selectivity, and metabolic fate in biological systems. This product is provided for research and development purposes in a laboratory setting only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. The buyer assumes all responsibility for product handling and compliance with local safety regulations.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(1,3-dioxoisoindol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O4/c17-8-4-5-12(10(18)6-8)24-7-13(21)19-11-3-1-2-9-14(11)16(23)20-15(9)22/h1-6H,7H2,(H,19,21)(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMDPDDXJZKWPHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(1,3-dioxoisoindolin-4-yl)acetamide typically involves the following steps:

    Formation of the Isoindolinone Core: The isoindolinone core can be synthesized through the cyclization of phthalic anhydride with an amine, often under acidic or basic conditions.

    Attachment of the Acetamide Group: The acetamide group is introduced via an acylation reaction, where the isoindolinone is reacted with an appropriate acyl chloride or anhydride.

    Introduction of the Dichlorophenoxy Group: The final step involves the nucleophilic substitution reaction where the dichlorophenoxy group is attached to the acetamide intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions are common, especially at the dichlorophenoxy group, where halogens can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Amines, alcohols.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticonvulsant Activity
Research has indicated that derivatives of 2-(1,3-dioxoisoindolin-2-yl)-N-(4-oxo-2-substituted thiazolidin-3-yl) acetamide exhibit potential anticonvulsant properties. In a study, a series of these compounds were synthesized and evaluated for their activity against seizures in animal models. The findings suggested that specific structural modifications could enhance their efficacy as anticonvulsants .

Neuroprotective Effects
Another significant application of this compound is its neuroprotective potential. Compounds with similar structural motifs have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier enhances their therapeutic relevance .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It has been shown to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This inhibition could lead to reduced inflammation and pain, making it a candidate for developing new anti-inflammatory drugs .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological properties of compounds like 2-(2,4-dichlorophenoxy)-N-(1,3-dioxoisoindolin-4-yl)acetamide. Various studies have focused on modifying different substituents on the isoindole core to enhance potency and selectivity against specific biological targets .

Data Table: Summary of Biological Activities

Activity Compound Structure Effectiveness Reference
Anticonvulsant2-(1,3-dioxoisoindolin-2-yl)-N-(4-oxo-2-substituted thiazolidin-3-yl) acetamideHigh
NeuroprotectionSimilar isoindole derivativesModerate to high
Anti-inflammatoryDerivatives inhibiting COX-2Selective inhibition

Case Studies

Case Study 1: Anticonvulsant Evaluation
In a controlled study, several derivatives of 2-(1,3-dioxoisoindolin) were tested on mice to assess their anticonvulsant properties. The results indicated that modifications at the nitrogen position significantly affected activity levels, with some compounds showing comparable efficacy to existing anticonvulsants .

Case Study 2: Neuroprotection in Ischemia Models
A series of experiments were conducted using ischemic models to evaluate the neuroprotective effects of compounds similar to this compound. Results demonstrated a marked reduction in neuronal death when treated with these compounds, suggesting potential therapeutic applications in stroke management .

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(1,3-dioxoisoindolin-4-yl)acetamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Their Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Key Properties/Activities References
2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide (Compound 3) C₁₀H₈Cl₅NO₃ 367.44 Trichloro-hydroxyethyl group Synthesized via chloral hydrate condensation; mp 123–125°C
2-(2,4-Dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide (Compound 533) C₁₄H₁₁Cl₂N₂O₃ 326.16 4-Methylpyridin-2-yl group Synthetic auxin agonist; potential herbicidal activity
N-(2-Chlorophenyl)-2-(2,4-dimethylphenoxy)acetamide C₁₇H₁₇ClN₂O₂ 328.78 2-Chlorophenyl, 2,4-dimethylphenoxy Structural analog with modified phenoxy and aryl groups
2-(2-((1,3-Dioxoisoindolin-2-yl)amino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-phenylacetamide C₁₉H₁₃N₃O₃S 375.39 Thiazole-fused dioxoisoindolin Anti-inflammatory potential via COX-2 inhibition
Apremilast (CC 10004) C₂₂H₂₄N₂O₇S 460.50 3-Ethoxy-4-methoxyphenyl, methylsulfonyl FDA-approved for psoriasis; contains dioxoisoindolin moiety

Structural and Functional Differences

  • Core Heterocycle : The 1,3-dioxoisoindolin group in the target compound distinguishes it from analogs like Compound 3 (trichloro-hydroxyethyl) and Compound 533 (methylpyridinyl). This group may improve binding to hydrophobic enzyme pockets due to its planar, aromatic structure .
  • Substituent Effects: Trichloro-hydroxyethyl (Compound 3): Increases molecular weight (367.44 vs. Methylpyridinyl (Compound 533): Enhances hydrogen-bonding capacity, likely improving auxin receptor affinity . Thiazole-fused dioxoisoindolin (): Introduces additional hydrogen-bonding sites via the thiazole ring, possibly enhancing COX-2 selectivity .

Physicochemical Properties

  • Solubility : The target compound’s dioxoisoindolin group likely reduces aqueous solubility compared to Compound 3 (hydroxyethyl group) but improves lipid solubility for membrane penetration.
  • Melting Point : Compound 3 has a mp of 123–125°C ; the target compound’s rigid structure may elevate this further (>150°C, estimated).

Biological Activity

2-(2,4-dichlorophenoxy)-N-(1,3-dioxoisoindolin-4-yl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dichlorophenoxy group and a dioxoisoindolinyl moiety attached to an acetamide backbone. Its unique structure may contribute to its distinct biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may exert effects by inhibiting or activating these targets, leading to alterations in cellular functions.

Biological Activity

Research has indicated various biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies show that derivatives of compounds similar to this compound exhibit promising antiproliferative effects against human cancer cell lines. For instance, compounds with similar structures have been tested for their ability to inhibit cancer cell growth, showing significant efficacy in vitro .
  • Receptor Binding : The compound's interaction with sigma receptors has been investigated. For example, related compounds have demonstrated high affinity for sigma-1 receptors, suggesting potential applications in pain management and neuroprotection .

Case Studies

Several studies have highlighted the biological effects of the compound:

  • Antiproliferative Studies : A study evaluating the antiproliferative activity of various synthesized compounds found that those with structural similarities to this compound showed significant inhibition of cancer cell lines .
  • Receptor Affinity Studies : Research on related compounds demonstrated high selectivity for sigma receptors, indicating that modifications to the structure can enhance binding affinity and selectivity .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Anticancer ActivitySignificant antiproliferative effects against cancer cells
Sigma Receptor BindingHigh affinity for sigma-1 receptors
Inhibition StudiesDemonstrated selective inhibition of specific enzymes

Q & A

Q. Basic

  • NMR spectroscopy :
    • ¹H NMR : Identify protons on the dichlorophenoxy group (δ 7.2–7.4 ppm) and acetamide NH (δ 8.0–8.5 ppm).
    • ¹³C NMR : Confirm carbonyl groups (C=O at ~168–170 ppm) and aromatic carbons .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ expected for C₁₆H₁₁Cl₂N₂O₄: 381.01) .
  • IR spectroscopy : Detect amide C=O stretches (~1650–1680 cm⁻¹) and aromatic C-Cl bonds (~750 cm⁻¹) .

How can researchers design initial biological activity screens for this compound?

Q. Basic

  • Herbicidal assays : Evaluate inhibition of plant growth (e.g., Arabidopsis thaliana) at 0.1–100 µM concentrations in agar-based systems .
  • Antimicrobial testing : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess safety thresholds .

What strategies are recommended for structure-activity relationship (SAR) studies on analogs of this compound?

Q. Advanced

  • Core modifications :
    • Replace the dichlorophenoxy group with mono-/trichloro variants to assess halogen dependency .
    • Substitute the 1,3-dioxoisoindolin moiety with oxadiazole or thiazole rings to probe heterocycle effects .
  • Functional group additions : Introduce methyl or methoxy groups to the phenyl ring to study steric/electronic impacts .
  • Bioisosteric replacements : Swap the acetamide linker with sulfonamide or urea groups .

What mechanistic hypotheses explain this compound’s herbicidal activity, and how can they be validated?

Q. Advanced

  • Auxin mimicry : The dichlorophenoxy group may disrupt auxin signaling pathways in plants. Validate via:
    • In vitro receptor binding assays (e.g., TIR1/AFB auxin receptors) .
    • Transcriptional profiling of auxin-responsive genes (e.g., IAA19, SAUR) .
  • ROS induction : Measure oxidative stress markers (e.g., H₂O₂, lipid peroxidation) in treated plant tissues .

How should researchers resolve contradictions in bioactivity data between analogs?

Q. Advanced

  • Comparative dose-response assays : Test analogs across a wider concentration range (e.g., 0.01–100 µM) to identify potency thresholds .
  • Metabolic stability studies : Use liver microsomes to assess if discrepancies arise from differential metabolism .
  • Molecular docking : Predict binding affinities to target proteins (e.g., auxin receptors) using AutoDock Vina .

What computational tools are suitable for predicting this compound’s interaction with biological targets?

Q. Advanced

  • Molecular dynamics (MD) simulations : Analyze binding stability with plant auxin receptors over 100-ns trajectories (AMBER or GROMACS) .
  • Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors, hydrophobic regions) using Schrödinger .
  • ADMET prediction : Use SwissADME or ADMETlab to optimize pharmacokinetic properties .

What methodologies are recommended for studying environmental degradation pathways?

Q. Advanced

  • Photolysis experiments : Expose the compound to UV light (λ = 254 nm) in aqueous solutions and monitor degradation via HPLC-MS .
  • Soil half-life studies : Incubate with agricultural soil samples and quantify residuals over 30 days using LC-MS/MS .
  • Metabolite identification : Use high-resolution mass spectrometry (HRMS) to detect breakdown products .

How can enantiomeric purity impact biological activity, and what chiral resolution methods are effective?

Q. Advanced

  • Chiral HPLC : Separate enantiomers using a Chiralpak IC column (hexane:isopropanol = 90:10) .
  • Circular dichroism (CD) : Confirm absolute configuration by comparing experimental and simulated spectra .
  • Bioactivity comparison : Test individual enantiomers in herbicidal assays to identify stereospecific effects .

What experimental approaches are critical for toxicity profiling in non-target organisms?

Q. Advanced

  • Aquatic toxicity : Perform Daphnia magna acute toxicity tests (OECD 202) at 48-hour LC₅₀ .
  • Terrestrial ecotoxicity : Earthworm (Eisenia fetida) survival assays under OECD 207 guidelines .
  • Genotoxicity : Ames test (TA98/TA100 strains) to assess mutagenic potential .

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